molecular formula C19H19N3O3 B6347108 4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine CAS No. 1354920-54-9

4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

Cat. No. B6347108
CAS RN: 1354920-54-9
M. Wt: 337.4 g/mol
InChI Key: HTGQZGBBEGRWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, or 4-DMPPM for short, is a heterocyclic compound derived from pyrimidine and phenyl ring systems. It is a member of the pyrimidine family of compounds, which is known for its potential in various scientific and medical applications. 4-DMPPM has been studied for its potential applications in drug design, chemical synthesis, and other biochemical and physiological processes.

Scientific Research Applications

4-DMPPM has been studied for its potential applications in drug design, chemical synthesis, and other biochemical and physiological processes. In drug design, 4-DMPPM has been studied as a potential scaffold for the development of novel drugs. In chemical synthesis, 4-DMPPM has been used as a building block for the synthesis of more complex compounds. In addition, 4-DMPPM has been studied for its potential applications in biochemistry and physiology. Specifically, 4-DMPPM has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action

The mechanism of action of 4-DMPPM is not completely understood. However, it is believed that 4-DMPPM acts as an inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Specifically, 4-DMPPM is thought to bind to the active site of the enzyme and prevent it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMPPM are not completely understood. However, it is believed that 4-DMPPM can have a variety of effects on the body, including increased alertness, improved memory and cognition, increased muscle strength, and improved mood. In addition, 4-DMPPM has been studied for its potential to treat Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-DMPPM in laboratory experiments include its relative stability, its availability from a variety of sources, and its ability to be synthesized in a laboratory setting. In addition, 4-DMPPM has been studied for its potential applications in drug design, chemical synthesis, and other biochemical and physiological processes. However, there are some limitations to using 4-DMPPM in laboratory experiments. For example, 4-DMPPM is a relatively new compound, so there is limited information available about its properties and effects. In addition, the effects of 4-DMPPM on the body are not completely understood, so further research is needed to fully understand its potential uses.

Future Directions

The potential applications of 4-DMPPM are numerous and varied. In the future, 4-DMPPM could be used to develop novel drugs, to synthesize more complex compounds, and to treat a variety of neurological disorders. In addition, further research is needed to fully understand the biochemical and physiological effects of 4-DMPPM, as well as its potential advantages and limitations for laboratory experiments. Finally, 4-DMPPM could be used as a scaffold for the development of other heterocyclic compounds with potential applications in drug design and chemical synthesis.

Synthesis Methods

4-DMPPM can be synthesized using a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Passerini reaction. The Biginelli reaction is a three-component condensation reaction that involves aldehydes, β-diketones, and primary amines. The Ugi reaction is a multicomponent reaction involving aldehydes, isocyanides, and amines. Finally, the Passerini reaction is a three-component reaction involving aldehydes, isocyanides, and carboxylic acids. All of these methods can be used to synthesize 4-DMPPM in a laboratory setting.

properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-23-12-8-9-18(25-3)14(10-12)16-11-15(21-19(20)22-16)13-6-4-5-7-17(13)24-2/h4-11H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGQZGBBEGRWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CC=C3OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.